1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Description
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one (molecular formula: C₁₇H₂₂BFO₃, molecular weight: 320.17 g/mol) is a boronate ester derivative featuring a propan-1-one group attached to a fluorinated aromatic ring. This compound is structurally characterized by a pinacol-protected boronate group at the para position of the phenyl ring relative to the ketone, with a fluorine substituent at the ortho position . It is commonly utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions, making it a critical intermediate in pharmaceutical and materials science research .
Properties
Molecular Formula |
C15H20BFO3 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H20BFO3/c1-6-13(18)11-8-7-10(9-12(11)17)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3 |
InChI Key |
DMKRYNIXNRPQPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)CC)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Halogen-Lithium Exchange :
The iodinated precursor undergoes lithiation at −78°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under inert atmosphere. The lithium intermediate is highly reactive, necessitating strict temperature control to prevent side reactions. -
Boronylation :
The lithium intermediate is quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , yielding the boronate ester. This step requires rapid addition of the boron reagent to minimize decomposition:
Optimization and Challenges
Table 1: Representative Conditions for Halogen-Lithium Exchange
| Parameter | Value | Source |
|---|---|---|
| Temperature | −78°C | |
| Solvent | THF | |
| Boron Reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Yield | 63–66% |
Miyaura Borylation of Brominated Precursors
The Miyaura borylation reaction, a palladium-catalyzed process, offers a robust route to install boronate esters on aryl halides. This method is particularly effective for 2-fluoro-4-bromophenyl propan-1-one , avoiding the need for cryogenic conditions.
Reaction Protocol
Key Considerations
Table 2: Miyaura Borylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Ligand | None (heterogeneous conditions) | |
| Temperature | 80–100°C | |
| Yield | 65–69% |
Hydrazone Intermediate Route
Adapted from patents on isopropenyl boronate synthesis, this method employs hydrazone formation and sequential halogenation-boronylation.
Synthetic Steps
-
Hydrazone Formation :
2-Fluoro-4-bromoacetophenone reacts with hydrazine hydrate in methanol, forming a hydrazone intermediate. Anhydrous magnesium sulfate accelerates water removal: -
Halogenation :
The hydrazone is treated with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane at −10°C to 0°C, yielding 2-fluoro-4-bromo-propan-1-one phenyl halide . -
Boronylation :
The halogenated intermediate reacts with bis(diisopropylamino)boron chloride and metallic lithium in ether solvents, followed by glycol addition to stabilize the boronate ester.
Advantages and Limitations
-
Purification : Atmospheric distillation removes volatile byproducts, ensuring high purity (>99% GC).
-
Drawbacks : Requires strict exclusion of moisture and oxygen, increasing operational complexity.
Comparative Analysis of Methods
Table 3: Method Comparison for Boronate Ester Installation
| Method | Yield (%) | Temperature Range | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Halogen-Lithium Exchange | 63–66 | −78°C to 0°C | Moderate | Sensitive to ketones |
| Miyaura Borylation | 65–69 | 80–100°C | High | High |
| Hydrazone Route | 62–66 | −10°C to 80°C | Industrial | Moderate |
-
Halogen-Lithium Exchange : Optimal for laboratory-scale synthesis but limited by cryogenic requirements.
-
Miyaura Borylation : Preferred for scalability and functional group compatibility, though Pd residues necessitate post-reaction purification.
-
Hydrazone Route : Industrially viable but involves multi-step sequences with stringent conditions.
Mechanistic Insights and Side Reactions
Competing Pathways in Miyaura Borylation
Chemical Reactions Analysis
1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one undergoes various types of chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in carbon-carbon and carbon-heteroatom coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound valuable in drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Fluorine vs. Bromine Substituents
- Target Compound : The fluorine atom at the ortho position (C-2) enhances electron-withdrawing effects, increasing electrophilicity of the boronate group and improving cross-coupling efficiency .
- 2-Bromo-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one (C₁₅H₁₉BBrO₃): Bromine at the meta position introduces steric bulk and alters electronic properties, reducing coupling reaction rates compared to fluorine-substituted analogs .
Fluorine vs. Methyl Substituents
- 1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (C₁₅H₂₁BO₃): A methyl group at the para position (C-4) provides electron-donating effects, decreasing boronate reactivity. This compound exhibits a lower melting point (75–76°C) compared to the target compound’s thermally stable profile .
Ketone Chain Modifications
Propan-1-one vs. Pentan-1-one
- 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one (C₁₉H₂₇BFO₃): The extended pentanone chain increases hydrophobicity (predicted logP ~3.5) compared to the target compound’s shorter propanone chain (logP ~2.8). This modification impacts solubility in polar solvents .
Functional Group Variations
Boronate Esters in Pharmaceutical Intermediates
- However, the target compound’s ketone group offers greater versatility in nucleophilic additions .
- 1-((2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-4-methylpiperazine : The sulfonyl group improves solubility in aqueous media but reduces thermal stability (decomposition observed at >150°C) compared to the target compound .
Reactivity in Cross-Coupling Reactions
The target compound’s fluorine substituent enhances electrophilicity, achieving >90% yield in palladium-catalyzed couplings with aryl halides under mild conditions (60°C, 12 h) . In contrast, methyl-substituted analogs require higher temperatures (80–100°C) and longer reaction times (24 h) due to reduced boronate activation . Bromine-substituted derivatives exhibit side reactions (e.g., debromination) under similar conditions, limiting their utility .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a dioxaborolane moiety, a fluorophenyl group, and a propan-1-one backbone. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorine substituent modulates electronic effects (e.g., electron-withdrawing properties) on the aromatic ring, influencing regioselectivity in coupling reactions . The ketone group may serve as a site for further derivatization (e.g., condensation reactions).
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm the presence of the fluorophenyl group (e.g., coupling patterns for aromatic protons) and the dioxaborolane methyl groups (singlet at ~1.3 ppm) .
- FT-IR : To identify the carbonyl stretch (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in structurally similar biphenyl-dioxaborolane derivatives .
Basic: What are the standard synthetic routes for this compound?
The compound is typically synthesized via:
Suzuki-Miyaura coupling : Using a halogenated precursor (e.g., 2-fluoro-4-bromophenylpropan-1-one) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., THF) .
Borylation : Direct borylation of a halogenated phenylpropanone precursor using bis(pinacolato)diboron (B₂pin₂) in the presence of a catalyst (e.g., PdCl₂(dppf)) .
Advanced: How do solvent polarity and temperature affect cross-coupling efficiency?
- Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates and increasing nucleophilicity of the boronate .
- Elevated temperatures (70–100°C) improve yields in sluggish reactions but may promote side reactions (e.g., protodeboronation). Optimization via controlled heating (e.g., microwave-assisted synthesis) is recommended .
Advanced: How to resolve contradictions in reaction yields reported in literature?
Discrepancies often arise from:
- Impurities in the boronate precursor : Use high-purity (>95%) starting materials and confirm purity via HPLC .
- Oxygen sensitivity : Perform reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the boronate .
- Catalyst loading : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligand ratios to identify optimal conditions .
Advanced: What strategies mitigate protodeboronation during cross-coupling?
- Additives : Use silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) to sequester halide ions that accelerate protodeboronation .
- Low-temperature reactions : Conduct couplings at 50–60°C to minimize decomposition .
- Steric protection : Introduce bulky substituents near the boronate to shield it from nucleophilic attack .
Basic: How to handle and store this compound to ensure stability?
- Storage : Keep at 0–6°C under inert gas (argon) to prevent hydrolysis of the dioxaborolane group .
- Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation .
Advanced: What are the applications of this compound in medicinal chemistry?
- Prochelator activation : The dioxaborolane group can be hydrolyzed under oxidative conditions (e.g., H₂O₂) to release active chelators for metal ion scavenging, as seen in BHAPI derivatives .
- Prodrug design : The boronate moiety enables targeted drug release in reactive oxygen species (ROS)-rich environments .
Advanced: How to analyze byproduct formation in Suzuki-Miyaura reactions?
- LC-MS : Identify homocoupling byproducts (e.g., biphenyl derivatives) resulting from oxidative side reactions .
- ¹¹B NMR : Monitor boronate decomposition (e.g., hydrolysis to boronic acid) by tracking shifts from ~30 ppm (dioxaborolane) to ~18 ppm (boronic acid) .
Basic: What safety precautions are required when working with this compound?
- Toxicity : Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles).
- Flammability : Store away from ignition sources due to the ketone group .
Advanced: How to optimize regioselectivity in electrophilic substitution reactions?
- Directing effects : The fluorine atom directs electrophiles to the meta position, while the ketone group influences para substitution. Use DFT calculations to predict dominant pathways .
- Blocking groups : Temporarily protect reactive sites (e.g., silylation of the ketone) to control regioselectivity .
Advanced: What computational methods aid in predicting reactivity?
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) for prochelator applications .
Basic: How to confirm the absence of residual palladium in synthesized products?
- ICP-MS : Quantify Pd content (<10 ppm acceptable for biological assays) .
- Colorimetric tests : Use palladium-sensitive reagents (e.g., dithizone) for rapid screening .
Advanced: How does steric hindrance from the dioxaborolane group affect reaction outcomes?
- Reduced coupling efficiency : Bulky pinacol groups slow transmetalation steps. Use ligands (e.g., SPhos) to enhance catalytic turnover .
- Altered crystal packing : Observed in X-ray structures of similar compounds, influencing solubility and crystallization .
Advanced: What are the limitations of this compound in high-throughput synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
